Cell Proliferation Inhibition: Vinblastine Demonstrates Superior Potency Over Vincristine and Vindesine in Specific Cellular Models
In a head-to-head study, vinblastine was 9-fold more potent than the weakest derivative, vinepidine, in inhibiting B16 melanoma cell proliferation. In L-cells, vinblastine achieved complete growth inhibition at 40 nM, whereas vincristine and vindesine each produced only ~25% inhibition at the same concentration [1].
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | Complete inhibition of L-cell growth at 40 nM; 9x more potent than vinepidine in B16 cells |
| Comparator Or Baseline | Vincristine: ~25% inhibition at 40 nM in L-cells. Vindesine: ~25% inhibition at 40 nM in L-cells. Vinepidine: inactive in L-cells, 9x weaker in B16 cells. |
| Quantified Difference | Vinblastine inhibits L-cell growth ~75% more effectively than vincristine or vindesine at equimolar concentration. |
| Conditions | In vitro proliferation assay using B16 murine melanoma cells and L-cells, as reported by Jordan et al., 1985. |
Why This Matters
This superior potency against certain cell lines can guide the selection of vinblastine over other vinca alkaloids in research models where maximum growth inhibition is required.
- [1] M. A. Jordan, R. H. Himes, L. Wilson. (1985). Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Research, 45(6), 2741-2747. View Source
